molecular formula C9H7NO2 B13677314 1-(Furo[2,3-b]pyridin-4-yl)ethanone

1-(Furo[2,3-b]pyridin-4-yl)ethanone

Cat. No.: B13677314
M. Wt: 161.16 g/mol
InChI Key: AKVUVFZYFVTSJK-UHFFFAOYSA-N
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Description

1-(Furo[2,3-b]pyridin-4-yl)ethanone (C9H7NO2, MW: 161.16) is a high-value fused heterocyclic compound that serves as a versatile building block in medicinal chemistry and drug discovery research. This compound features a fused furan and pyridine ring system, a privileged structure known to impart significant biological activity. Furopyridine derivatives are extensively investigated for their pharmacological potential, particularly as novel antitumor agents. Recent scientific studies highlight that structural analogs of this core scaffold demonstrate remarkable cytotoxicity against cancer cell lines; one derivative exhibited over 99% inhibition of KYSE70 and KYSE150 esophageal cancer cell growth, identifying it as a promising candidate for the development of novel anticancer drugs . The mechanism of action for these compounds is multifaceted and may involve the inhibition of critical cellular enzymes and receptors. Molecular docking studies suggest that specific derivatives can bind to targets like METAP2 and EGFR, with the carbonyl moiety of the scaffold playing a crucial role in this interaction, thereby disrupting key signaling pathways essential for cell proliferation . Beyond oncology, the furo[2,3-b]pyridine scaffold is recognized for its broader antimicrobial and antiviral properties. The presence of both the pyridine nucleus and a fused furan ring often results in improved therapeutic profiles and enhanced selectivity for microbial targets, making it a valuable scaffold for developing new antimicrobial agents . As a chemical intermediate, its ketone functional group offers excellent synthetic versatility, allowing researchers to perform various reactions, including reductions to alcohols, oxidations to carboxylic acids, and nucleophilic additions, to create a diverse array of novel derivatives for structure-activity relationship (SAR) studies . 1-(Furo[2,3-b]pyridin-4-yl)ethanone is supplied For Research Use Only. It is strictly not for diagnostic, therapeutic, or any human or veterinary use. All sales are final for this specialized research chemical.

Properties

Molecular Formula

C9H7NO2

Molecular Weight

161.16 g/mol

IUPAC Name

1-furo[2,3-b]pyridin-4-ylethanone

InChI

InChI=1S/C9H7NO2/c1-6(11)7-2-4-10-9-8(7)3-5-12-9/h2-5H,1H3

InChI Key

AKVUVFZYFVTSJK-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=C2C=COC2=NC=C1

Origin of Product

United States

Preparation Methods

Synthesis via Nucleophilic Aromatic Substitution and Intramolecular Cyclization

One of the prominent methods to prepare furo[2,3-b]pyridine derivatives involves the nucleophilic aromatic substitution (S_NAr) of a suitably substituted chloronicotinic acid derivative followed by intramolecular cyclization to form the fused heterocycle.

  • Starting from 2,5-dichloronicotinic acid, the carboxylic acid is converted to a tert-butyl ester using acid-catalyzed dehydration with concentrated sulfuric acid on magnesium sulfate in the presence of tert-butanol. This step proceeds with excellent yield (~92%).
  • The tert-butyl 2-hydroxyacetate is deprotonated with sodium hydride to generate the nucleophilic alkoxide, which then undergoes an S_NAr reaction displacing the 2-chloro substituent on the nicotinic ester.
  • This substitution is followed by intramolecular cyclization to afford the furo[2,3-b]pyridine core.
  • Subsequent treatment with trifluoroacetic acid (TFA) cleaves the tert-butyl ester and induces decarboxylation to yield the target furo[2,3-b]pyridine derivative.

This method is advantageous due to its high yields (up to 86% for the cyclization step) and the mild conditions used, making it amenable to scale-up for gram-scale synthesis.

Transition-Metal Catalyzed Cross-Coupling for Ethanone Substitution

The installation of the ethanone substituent at the 4-position of the furo[2,3-b]pyridine ring can be achieved via transition-metal catalyzed cross-coupling reactions starting from halogenated furo[2,3-b]pyridine intermediates.

  • For example, 6-chloro-2,3-dihydrofuro[2,3-b]pyridine can be reacted with ethylene glycol monovinylether in the presence of a palladium catalyst such as bis(triphenylphosphine)palladium(II) dichloride or [1,3-bis(diphenylphosphino)-propane]palladium(II) dichloride.
  • The reaction uses a polar organic solvent (e.g., ethylene glycol or dimethyl sulfoxide) and a non-nucleophilic amine base (e.g., triethylamine or diisopropylethylamine) at elevated temperatures (110–170 °C) for 30 to 240 minutes.
  • After reaction completion, acid work-up and extraction yield the 1-(2,3-dihydrofuro[2,3-b]pyridin-6-yl)ethanone product, which can be further purified if necessary.

This approach allows selective functionalization at the pyridine ring and provides a versatile handle for further derivatization.

Metal-Free Heterocyclization from Pyridine-N-Oxide Derivatives

An alternative strategy involves the metal-free synthesis of 2,3-substituted furo[2,3-b]pyridines via heterocyclization of pyridine-N-oxide derivatives.

  • Pyridine-N-oxide derivatives undergo mild cyclization reactions under metal-free conditions to form the furo[2,3-b]pyridine core.
  • This method yields 2-(alkyl or aryl)-3-ethylcarboxylate-furo[2,3-b]pyridines in moderate to high yields (50–91%).
  • The resulting furo[2,3-b]pyridine framework can be further functionalized through C–H amination and borylation reactions, although some functionalizations like C–H fluorination are less efficient.

While this method is more general for substituted furo[2,3-b]pyridines, it can be adapted for the preparation of ethanone-substituted derivatives by appropriate choice of substituents.

Comparative Data Table of Preparation Methods

Method Description Key Reagents / Conditions Yield (%) Advantages References
S_NAr and intramolecular cyclization from 2,5-dichloronicotinic acid tert-butyl ester tert-butyl 2-hydroxyacetate, sodium hydride, TFA cleavage 86 (cyclization) / 92 (esterification) High yield, scalable, mild conditions
Transition-metal catalyzed cross-coupling for ethanone installation Pd catalyst, ethylene glycol monovinylether, base, 110–170 °C Not explicitly stated, efficient Selective functionalization, versatile
Metal-free heterocyclization from pyridine-N-oxide derivatives Pyridine-N-oxide derivatives, mild conditions 50–91 Metal-free, broad substrate scope
Microwave-assisted condensation and cyclization (related derivatives) NaOH, benzaldehyde, microwave irradiation 68–75 Rapid synthesis, good yields

Summary of Research Discoveries and Notes

  • The S_NAr approach with tert-butyl esters is a well-optimized route providing high yields and scalability, making it a preferred method for synthesizing the furo[2,3-b]pyridine core.
  • Transition-metal catalyzed cross-coupling enables the introduction of ethanone groups selectively on halogenated furo-pyridine intermediates, with palladium catalysts being effective under polar solvent and base conditions.
  • Metal-free heterocyclization methods provide an environmentally friendly alternative, though yields and functional group tolerance vary depending on substrates.
  • Microwave-assisted methods, while demonstrated on related compounds, offer rapid and efficient synthesis routes and could be adapted for the target compound.
  • Purification techniques commonly involve extraction followed by silica gel flash chromatography using solvent gradients such as dichloromethane/petroleum ether or ethyl acetate/petroleum ether.

Chemical Reactions Analysis

Types of Reactions

1-(Furo[2,3-b]pyridin-4-yl)ethanone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can introduce various functional groups onto the furan or pyridine rings .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1-(Furo[2,3-b]pyridin-4-yl)ethanone involves its interaction with specific molecular targets and pathways. For instance, in medicinal chemistry, it may inhibit certain enzymes or receptors involved in disease processes. The compound’s structure allows it to bind to active sites of proteins, thereby modulating their activity. Molecular docking studies have shown strong binding affinities to targets such as kinases and receptors, suggesting its potential as a therapeutic agent .

Comparison with Similar Compounds

Structural Variations and Key Features

The following table compares 1-(Furo[2,3-b]pyridin-4-yl)ethanone with analogs differing in heterocyclic core, substituents, and bioactivity:

Compound Name Core Structure Molecular Formula Molecular Weight Substituents Biological Activity Reference
1-(Furo[2,3-b]pyridin-4-yl)ethanone Furo[2,3-b]pyridine C₉H₇NO₂ 177.16 None Anticancer, Anti-inflammatory
1-(5-Fluoro-1H-pyrrolo[2,3-b]pyridin-4-yl)ethanone Pyrrolo[2,3-b]pyridine C₈H₇FN₂O 178.16 5-Fluoro Unspecified (potential kinase inhibition)
1-[3-Amino-4-(difluoromethyl)-6-methylthieno[2,3-b]pyridin-2-yl]ethanone Thieno[2,3-b]pyridine C₁₁H₁₀F₂N₂OS 256.27 3-Amino, 4-(difluoromethyl), 6-methyl Unspecified (possible metabolic stability)
1-(Thieno[2,3-b]pyridin-5-yl)ethanone Thieno[2,3-b]pyridine C₈H₇NOS 177.22 None Unspecified (material science applications)
1-(1H-Pyrrolo[2,3-b]pyridin-3-yl)ethanone Pyrrolo[2,3-b]pyridine C₉H₈N₂O 160.17 None Unspecified (pharmacophore scaffold)

Impact of Heterocyclic Core on Bioactivity

  • Furopyridine vs. For instance, furoquinoline derivatives (e.g., compound 3d) show nanomolar-level cytotoxicity, likely due to DNA intercalation or kinase inhibition .
  • Thienopyridine vs. Furopyridine: Thieno analogs (e.g., and ) introduce sulfur, which may improve metabolic stability but reduce solubility. No direct bioactivity data is available for thieno derivatives in the provided evidence.

Role of Substituents

  • Halogenation: Fluorine (e.g., ) and iodine (e.g., 1-(5-fluoro-4-iodo-pyrrolo[2,3-b]pyridin-1-yl)ethanone ) enhance lipophilicity and bioavailability. Fluorine also stabilizes adjacent functional groups via electron-withdrawing effects.
  • Amino groups (e.g., ) enable hydrogen bonding, critical for receptor interactions.

Q & A

Q. What are the common synthetic routes for 1-(Furo[2,3-b]pyridin-4-yl)ethanone?

The synthesis typically involves multi-step organic reactions. A plausible method includes the formation of the furopyridine core via cyclization of pyridine derivatives followed by acylation. For example, Friedel-Crafts acylation using acetyl chloride and a Lewis acid catalyst (e.g., AlCl₃) can introduce the ethanone group to the aromatic system . Alternative routes may involve Suzuki-Miyaura coupling to attach substituents before acylation.

Q. How is the structural identity of this compound confirmed?

Structural elucidation relies on spectroscopic techniques:

  • NMR : ¹H and ¹³C NMR identify proton environments and carbon frameworks, with characteristic shifts for the furopyridine ring (e.g., aromatic protons at δ 6.5–8.5 ppm) and the acetyl group (δ ~2.5 ppm for CH₃).
  • X-ray crystallography : Resolves bond lengths, angles, and crystal packing, as demonstrated in similar furopyridine derivatives .
  • HRMS : Validates molecular formula via exact mass measurement (e.g., [M+H]⁺ = 190.0643 for C₁₀H₈NO₂⁺) .

Q. What are the key reactivity patterns of this compound?

The acetyl group undergoes nucleophilic substitution (e.g., with amines or hydrazines) to form imines or hydrazones. The furopyridine ring may participate in electrophilic substitution at electron-rich positions, guided by computational studies predicting regioselectivity .

Q. What safety precautions are required during handling?

Based on safety data for structurally related pyridine derivatives:

  • Use a chemical fume hood and PPE (gloves, goggles).
  • Avoid inhalation or skin contact; wash thoroughly after handling .
  • Store in airtight containers away from oxidizers.

Advanced Research Questions

Q. How can conflicting spectral data for this compound be resolved?

Discrepancies in NMR or mass spectra may arise from tautomerism or impurities. Strategies include:

  • 2D NMR (COSY, HSQC) : Assigns proton-carbon correlations to distinguish overlapping signals.
  • DSC/TGA : Assesses thermal stability and purity.
  • Isotopic labeling : Traces reaction pathways to identify byproducts .

Q. What computational methods are used to predict its biological activity?

Molecular docking (e.g., AutoDock Vina) and DFT calculations evaluate interactions with biological targets. For example, furopyridine derivatives show affinity for kinases or DNA topoisomerases, validated by comparing computed binding energies with experimental IC₅₀ values .

Q. How does its cytotoxicity profile compare to analogs in cancer models?

In vitro assays (e.g., NCI-60 cell line screening) reveal structure-activity relationships (SAR). For instance, electron-withdrawing groups on the furopyridine ring enhance cytotoxicity, as seen in analogs with GI₅₀ values <1 μM . Advanced studies use transcriptomics to identify gene expression changes post-treatment.

Q. What catalytic systems optimize its synthesis for scalability?

Transition-metal catalysts (e.g., Pd/C for hydrogenation) or enzymatic methods improve yield and reduce waste. Microwave-assisted synthesis reduces reaction time for cyclization steps . Process analytical technology (PAT) monitors reaction progress in real-time.

Q. How does solvatomorphism affect its crystallographic data?

Polymorph screening (via solvent recrystallization) identifies stable forms. X-ray diffraction of crystals grown in DMSO vs. ethanol may show variations in hydrogen-bonding networks, impacting bioavailability .

Q. What strategies validate its metabolic stability in pharmacokinetic studies?

  • In vitro microsomal assays : Measure half-life using liver microsomes.
  • LC-MS/MS : Quantifies metabolites (e.g., hydroxylated derivatives).
  • Pharmacophore modeling : Predicts ADME properties, aligning with in vivo data from rodent models .

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